4-Bromo-5-fluoro-1-methylindazole
Description
Overview of Indazole Heterocycles in Contemporary Chemical Research
Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a crucial scaffold in medicinal chemistry and materials science. nih.govnih.gov These nitrogen-containing compounds are pivotal building blocks for a wide array of biologically active molecules and functional materials. nih.govmdpi.com The versatility of the indazole core allows for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. nih.govnih.gov In recent years, research into indazole-containing compounds has intensified due to their proven therapeutic potential. researchgate.netresearchgate.net
Importance of Halogenated and N-Substituted Indazoles in Chemical Biology and Material Science Research
The introduction of halogen atoms and N-substituents to the indazole ring system significantly influences the molecule's physicochemical properties and biological activity. rsc.orgmdpi.com Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.orgmdpi.com Specifically, halogenated indazoles are key intermediates in the synthesis of numerous pharmaceutical compounds, including anticancer agents. rsc.org
Fundamental Structural Considerations for Indazole Derivatives
The chemical behavior and biological activity of indazole derivatives are intrinsically linked to their structural features, including tautomerism and positional isomerism.
Indazole can exist in different tautomeric forms, with the most common being 1H-indazole and 2H-indazole. nih.govnih.govchemicalbook.com The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govnih.govnih.govchemicalbook.comresearchgate.net The position of the proton on one of the two nitrogen atoms significantly affects the molecule's electronic structure, aromaticity, and reactivity. nih.govchemicalbook.com This tautomerism is a critical consideration in the synthesis of indazole derivatives, as reaction conditions can influence which tautomer is favored, leading to different products. researchgate.net Theoretical studies are often employed to predict the stability and reactivity of these tautomers, aiding in the rational design of synthetic routes. chemicalbook.com
The substitution pattern on the indazole ring gives rise to positional isomers, which can exhibit distinct physical, chemical, and biological properties. researchgate.net For instance, in the case of 4-Bromo-5-fluoro-1-methylindazole, the bromine, fluorine, and methyl groups are at specific positions on the bicyclic ring. Altering the position of these substituents would result in a different isomer with potentially different characteristics. The regioselectivity of substitution reactions is a key challenge in the synthesis of specific indazole isomers. nih.govgoogle.com Researchers often employ various strategies, such as using protecting groups or specific catalysts, to control the position of substitution and obtain the desired isomer in high yield. nih.govchemicalbook.com
Research Landscape and Challenges in Indazole Synthesis and Application
The synthesis of indazole derivatives presents several challenges, including the control of regioselectivity during substitution and the development of efficient, environmentally friendly synthetic methods. rsc.orgnih.govresearchgate.net Overcoming the poor selectivity of functionalization at the 1- and 2-positions, which often leads to mixtures of isomers, is a significant hurdle in industrial production. google.com Current research focuses on developing novel catalytic systems and synthetic strategies to achieve highly selective and high-yield syntheses of indazole derivatives. nih.govresearchgate.netacs.org Furthermore, there is a continuous effort to explore the full therapeutic potential of indazole-based compounds and to design new derivatives with improved efficacy and safety profiles. nih.govresearchgate.netrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1-methylindazole |
InChI |
InChI=1S/C8H6BrFN2/c1-12-7-3-2-6(10)8(9)5(7)4-11-12/h2-4H,1H3 |
InChI Key |
CGRZXIBXDQDATK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(C=C2)F)Br |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 4 Bromo 5 Fluoro 1 Methylindazole
Nucleophilic and Electrophilic Substitution Reactions on the Indazole Ring and Substituents
The reactivity of the indazole ring in 4-Bromo-5-fluoro-1-methylindazole towards substitution reactions is nuanced. The benzene (B151609) portion of the ring is generally electron-deficient due to the influence of the fused pyrazole (B372694) ring and the fluorine atom. This deactivation makes classical electrophilic aromatic substitution challenging.
Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly for the displacement of the fluorine atom if a strong electron-withdrawing group is present elsewhere on the ring. However, the bromine atom at C4 is the primary site for transformations, often via metal-catalyzed processes rather than direct substitution.
Oxidation and Reduction Chemistry of the Indazole Core and its Derivatives
The indazole core is generally stable to common oxidizing and reducing agents. The primary applications of oxidation and reduction chemistry involving derivatives of this compound typically focus on transformations of substituent groups that have been introduced onto the core structure. For instance, a nitro group introduced onto the ring could be reduced to an amine, which can then undergo further functionalization. The core indazole ring system itself, however, tends to remain intact under many standard oxidative and reductive conditions used in multi-step syntheses.
Cross-Coupling Reactions Involving Halogenated Indazole Moieties (e.g., Suzuki-Miyaura, Heck)
The bromine atom at the C4 position is the most versatile handle for synthetic modifications of this compound, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is one of the most frequently employed reactions for this scaffold. The C4-bromo group readily couples with a variety of boronic acids and boronate esters to introduce aryl, heteroaryl, or alkyl substituents. For example, coupling with (2,6-dimethylpyridin-3-yl)boronic acid has been reported in the synthesis of kinase inhibitors. These reactions are typically catalyzed by a palladium(0) complex with a suitable ligand.
Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups at the C4 position. This involves the palladium-catalyzed reaction of this compound with an alkene, providing a route to vinyl-substituted indazoles.
Other notable cross-coupling reactions include the Sonogashira coupling to introduce alkyne moieties and the Buchwald-Hartwig amination for the formation of C-N bonds at the C4 position.
Below is a table summarizing representative cross-coupling reactions:
Table 1: Examples of Cross-Coupling Reactions with this compound| Coupling Reaction | Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 4-Aryl-5-fluoro-1-methylindazole |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-5-fluoro-1-methylindazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-fluoro-1-methylindazole |
| Buchwald-Hartwig | Amine or Amide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino/Amido-5-fluoro-1-methylindazole |
Directed C-H Functionalization Strategies and Applications
While cross-coupling of the C4-bromo position is the most common strategy, C-H functionalization offers an alternative and more atom-economical approach to modifying the indazole core. In derivatives of 1-methylindazole (B79620), the N1-methyl group can sometimes serve as a directing group. More commonly, a directing group is installed at a position that allows for the selective activation of a specific C-H bond.
For this compound, a key application of C-H functionalization has been demonstrated in the synthesis of certain inhibitors. For instance, after a Suzuki coupling at the C4 position to install a pyridine (B92270) ring, the pyridine nitrogen can act as a directing group to functionalize the C5 position of the pyridine ring or the C3 or C7 positions of the indazole core. This strategy allows for late-stage modification of complex molecules.
Cyclization Reactions for Further Ring System Annulation
This compound can be used as a starting material for the construction of more complex, fused heterocyclic systems. This is typically achieved by first introducing a reactive group at the C4 position via a cross-coupling reaction. For example, a Sonogashira coupling can introduce an alkyne at C4. If a suitable functional group is present at the C3 or C5 position (or introduced), an intramolecular cyclization can be triggered to form a new ring fused to the indazole core.
Another approach involves a multi-step sequence where a side chain introduced at C4 undergoes a subsequent cyclization reaction. For instance, introducing a side chain with an amine and a carboxylic acid ester could lead to the formation of a lactam ring fused to the indazole. These annulation strategies are crucial for creating novel polycyclic scaffolds for drug discovery.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule like 4-Bromo-5-fluoro-1-methylindazole. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon and proton skeleton and differentiate between isomers.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy would identify the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, one would expect to see distinct signals for the N-methyl protons and the aromatic protons on the indazole ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position on the ring, confirming the 4-bromo and 5-fluoro substitution pattern.
Carbon-¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A spectrum for this compound would show separate signals for each of the eight carbon atoms, including the methyl carbon and the seven carbons of the bicyclic indazole system. The chemical shifts would be influenced by the attached atoms (bromine, fluorine, nitrogen), allowing for the complete assignment of the carbon skeleton.
Fluorine-¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. It would show a signal corresponding to the single fluorine atom at position 5. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling with nearby protons (H-6) would further confirm the substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₆BrFN₂. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragment ions would help to confirm the presence of the methyl group and the bromo-fluoro-substituted indazole core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
Aromatic C-H stretching vibrations.
Aromatic C=C ring stretching vibrations.
C-N and N=N stretching from the indazole ring.
C-F and C-Br stretching vibrations at lower frequencies.
Vibrations related to the N-methyl group.
These bands would collectively provide a unique "fingerprint" for the compound.
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the planarity of the indazole ring system.
While specific crystallographic data for this compound is not publicly available in the search results, the principles of the technique can be illustrated by examining related structures. For instance, the analysis of a similar bromo-substituted heterocyclic compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, reveals a monoclinic crystal system in the C2 space group. mdpi.com Its unit cell dimensions were determined to be a = 33.795(5) Å, b = 8.871(5) Å, and c = 10.039(5) Å, with an angle β of 98.337(5)°. mdpi.com Such data allows for the precise calculation of the molecule's volume and density within the crystal lattice. mdpi.com
Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the packing of molecules in the crystal. In the case of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, π-stacking interactions between the six-membered rings lead to the formation of molecular stacks. nih.gov These stacks are further linked by weak C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov A Hirshfeld surface analysis can also be employed to visualize and quantify these intermolecular contacts. mdpi.comnih.gov For this compound, similar interactions involving the bromine and fluorine atoms, as well as the aromatic indazole core, would be expected to play a significant role in its solid-state architecture.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to verify its stoichiometric composition. For this compound, with a molecular formula of C₈H₆BrFN₂, the theoretical elemental composition can be precisely calculated.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 41.97 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.65 |
| Bromine | Br | 79.90 | 1 | 79.90 | 34.88 |
| Fluorine | F | 19.00 | 1 | 19.00 | 8.30 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.23 |
| Total | 229.06 | 100.00 |
Commercial suppliers of related compounds often provide purity specifications, which are implicitly tied to the compound's correct elemental composition. For example, 5-bromo-4-fluoro-1-methylindazole is available with a purity of 95%. achemblock.com While direct elemental analysis data for this compound was not found in the search results, this technique remains a crucial quality control step in its synthesis and purification.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts and starting materials. The choice of technique depends on the specific requirements of the analysis, from rapid qualitative checks to high-resolution quantitative measurements.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. A small spot of the compound is applied to a stationary phase (e.g., silica (B1680970) gel on a glass or aluminum plate), and a solvent system (mobile phase) is allowed to move up the plate by capillary action. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a TLC Rf value of 0.4 was reported using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase. nih.gov For this compound, a similar solvent system of intermediate polarity would likely provide good separation, allowing for the visualization of the main product spot and any impurities under UV light or with a suitable staining agent.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, leading to high-resolution separations.
While specific HPLC methods for this compound are not detailed in the search results, vendors indicate its availability and analysis by HPLC. bldpharm.com The development of an HPLC method would involve selecting an appropriate column (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water) to achieve a sharp, symmetrical peak for the target compound, well-separated from any impurities. The retention time of the peak would be a characteristic identifier for the compound under the specified conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. As the components elute from the HPLC column, they are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).
This technique is invaluable for the analysis of this compound as it provides both the retention time from the LC and the molecular weight information from the MS. For instance, in the analysis of a different bromo-compound, a Thermo LTQ-Orbitrap LC/MS/MS System was used to obtain high-resolution mass spectrometry (HRMS) data, confirming the isotopic pattern of bromine. nih.gov For this compound, LC-MS would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 229.97, along with the characteristic isotopic peak for bromine. This technique is also instrumental in identifying and characterizing any impurities or degradation products. Vendor information confirms that LC-MS data is available for this compound. bldpharm.com
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures. The availability of UPLC data for this compound is noted by suppliers, indicating its use for quality control and purity determination. bldpharm.com A UPLC method would offer a more rapid and efficient means of assessing the purity of this compound, providing sharp peaks with short retention times.
Table 2: Summary of Chromatographic Techniques for this compound
| Technique | Principle | Application | Expected Outcome |
| TLC | Differential partitioning between a planar stationary phase and a liquid mobile phase. | Reaction monitoring, preliminary purity check. | A single spot with a specific Rf value in a given solvent system. |
| HPLC | High-pressure separation on a packed column. | Quantitative purity determination, separation of isomers. | A sharp, symmetrical peak at a characteristic retention time. |
| LC-MS | HPLC separation followed by mass spectrometric detection. | Identification and quantification of the compound and its impurities. | A peak at a specific retention time with a corresponding mass spectrum showing the molecular ion. |
| UPLC | HPLC with smaller particles and higher pressures. | Fast and high-resolution purity analysis. | Shorter retention times and improved peak resolution compared to HPLC. |
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Fluoro 1 Methylindazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 4-bromo-5-fluoro-1-methylindazole. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, which in turn dictates its chemical properties and reactivity.
Methods like the B3LYP functional combined with a basis set such as 6-311G+(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. nih.gov For this compound, these calculations would reveal the impact of the bromo, fluoro, and methyl substituents on the aromatic system of the indazole core.
Key aspects that can be elucidated include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Charge Distribution: Analysis of the atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) can quantify the electron-withdrawing or -donating effects of the substituents and identify the most polarized bonds.
These theoretical calculations provide a predictive framework for how this compound might behave in chemical reactions, guiding synthetic efforts and mechanistic studies.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, its methyl group can rotate, and the molecule as a whole can interact with its environment in various ways. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring these aspects.
Conformational Analysis: Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy conformations. For this molecule, the primary focus would be the rotational barrier of the N-methyl group. Although likely to be a minor energetic consideration, it can be accurately quantified.
Intermolecular Interactions: MD simulations place the molecule in a simulated environment (e.g., a box of solvent molecules) and calculate the forces between all atoms over time. This allows for the study of:
Solvation: How the molecule is solvated by different solvents, which can influence its reactivity and solubility.
Crystal Packing: Simulating the molecule in the solid state can help predict crystal lattice structures and polymorphism.
Binding to Biological Targets: If being investigated as a potential drug, MD simulations can model the dynamic interactions between this compound and the active site of a protein, providing insights into binding stability and affinity. researchgate.net
These simulations offer a dynamic picture of the molecule's behavior that complements the static information from quantum chemical calculations.
Theoretical Studies on Indazole Tautomerism and Thermodynamic Stability
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. mdpi.comustc.edu.cn The position of the proton on one of the two nitrogen atoms can significantly affect the molecule's properties and reactivity. chemicalbook.com
For the parent 1H-indazole, it is generally found to be more thermodynamically stable than the 2H-indazole tautomer by several kcal/mol, a finding supported by both theoretical calculations and experimental data. chemicalbook.comresearchgate.net However, the relative stability can be influenced by substituents and solvent effects. ustc.edu.cnresearchgate.net
In the case of this compound, the presence of the methyl group on the N1 position "locks" the molecule into the 1H-tautomer form. Therefore, tautomerism is not a variable for this specific compound. However, computational studies are crucial for understanding the regioselectivity of its synthesis. The alkylation of an unsubstituted 4-bromo-5-fluoro-1H-indazole can lead to both N1- and N2-alkylation products. beilstein-journals.orgnih.gov
Theoretical calculations can be used to determine the thermodynamic stability of the resulting N1-methyl versus the N2-methyl isomer. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles may be the kinetically favored products under certain reaction conditions. connectjournals.com Computational studies can model the reaction pathways, including transition states, to predict the product ratios under different synthetic conditions, thus guiding the synthesis towards the desired 1-methyl isomer. rsc.org
Computational Prediction of Molecular Descriptors Relevant to Research Applications
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are extensively used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, particularly in drug discovery and materials science. A variety of descriptors for this compound can be computationally predicted.
Public databases like PubChem provide a pre-calculated set of such descriptors. nih.gov These descriptors can be broadly categorized as follows:
Physicochemical Properties: These include molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA).
Structural Keys: These are binary fingerprints (e.g., MACCS keys) that indicate the presence or absence of specific chemical features. nih.gov
Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule.
The table below presents a selection of computationally predicted molecular descriptors for this compound.
| Descriptor | Value | Source |
| Molecular Formula | C₈H₆BrFN₂ | PubChem nih.gov |
| Molecular Weight | 229.05 g/mol | PubChem nih.gov |
| XLogP3 | 2.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 227.96984 Da | PubChem nih.gov |
| Topological Polar Surface Area | 17.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 12 | PubChem nih.gov |
| Complexity | 178 | PubChem nih.gov |
These descriptors are instrumental in building computational models to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of the molecule, thereby accelerating research and development.
Investigation of Reaction Mechanisms and Pathways via Computational Methods (e.g., Radical Pathways)
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing researchers to explore potential pathways, identify intermediates, and calculate activation energies. For this compound, computational methods can be applied to investigate various transformations.
One area of interest is the functionalization of the indazole ring. For instance, direct C-H functionalization or substitution reactions are common for heterocyclic compounds. Computational studies can model these reactions to predict the most likely site of reaction. DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition state structures and their corresponding energies. beilstein-journals.orgnih.gov This information is critical for understanding the kinetics and feasibility of a proposed reaction.
Furthermore, the investigation of radical reactions is another area where computational methods excel. For example, if this compound were to be subjected to conditions that generate radicals, computational studies could predict the stability of the various possible radical intermediates that could be formed by hydrogen abstraction or addition. rsc.org This would help in predicting the regioselectivity of radical-mediated reactions, such as radical alkylation or acylation. rsc.org By comparing the energies of the different potential radical intermediates, the most likely reaction pathway can be determined.
Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery Research
The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including as kinase inhibitors in oncology. nih.govresearchgate.netrsc.org this compound can serve as a core or fragment for the design of new therapeutic agents.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. If this compound or a related compound is found to be active against a particular protein, a pharmacophore model can be developed. mdpi.com This model can then be used as a 3D query to search large chemical databases for other, structurally diverse molecules that also fit the model.
Virtual Screening: Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand (like an indazole derivative) to find other molecules with similar properties, often using the pharmacophore models described above. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to computationally "place" candidate molecules from a library into the protein's active site and score their potential binding affinity.
Indazole derivatives have been successfully identified and optimized as potent inhibitors of various enzymes, such as bacterial GyrB, through these computational approaches. nih.gov Therefore, this compound represents a valuable starting point for such in silico drug discovery campaigns.
Research Applications in Chemical Biology and Materials Science
Role as a Chemical Probe and Research Tool
While direct applications of 4-Bromo-5-fluoro-1-methylindazole as a standalone research tool are not extensively documented, its structure lends itself to the development of more complex chemical probes.
There is no specific literature detailing the use of this compound in the creation of fluorescent probes. However, its chemical architecture is analogous to other halogenated aromatic systems that serve as platforms for such tools. For instance, studies have shown that fluorescein (B123965) derivatives containing a bromine atom can be chemically modified through cross-coupling reactions to produce novel sensors and biomarkers with unique pH-dependent fluorescence properties. mdpi.com
The bromine atom on the this compound ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the potential attachment of fluorophores or other reporter groups. The presence of both bromo and fluoro substituents offers opportunities for selective functionalization to develop sophisticated probes for visualizing specific biological targets or cellular events.
Applications in Drug Discovery Research (Excluding Clinical Outcomes)
The principal utility of this compound lies in its role as a key intermediate in drug discovery, particularly for introducing the indazole scaffold into potential therapeutic molecules.
The indazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and its ability to interact with multiple biological targets. nih.govresearchgate.net This bicyclic aromatic heterocycle is a key pharmacophore, meaning it is the essential part of a molecule's structure responsible for its biological activity.
This compound serves as a critical building block for incorporating this important pharmacophore into advanced drug candidates. A notable example is its use as a pharmaceutical intermediate in the synthesis of Orforglipron, an orally available, non-peptide agonist of the glucagon-like peptide-1 (GLP-1) receptor. anavilpharma.com The specific substitutions on the indazole ring are crucial for achieving the desired binding affinity and pharmacokinetic properties of the final compound.
Direct in vitro enzyme inhibition data for this compound is not available in published literature. Its primary role is that of a synthetic precursor rather than a final, biologically active agent. However, the broader class of indazole derivatives has been extensively studied as inhibitors of various enzymes critical to disease processes. These studies provide a framework for understanding the potential of molecules derived from this intermediate.
Indazole-containing compounds have shown inhibitory activity against several key enzyme families:
Kinases: Numerous indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer and other diseases. For example, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to inhibit PIM-1 kinase and CK2 kinase with IC₅₀ values in the micromolar range. mdpi.com Furthermore, a novel deuterated indazole derivative was identified as a potent inhibitor of the ALK5 receptor, a serine-threonine kinase, with an IC₅₀ value of 3.5 nM in cellular assays. nih.gov
Cyclooxygenase (COX): Certain indazole derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. google.com This selectivity is important for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
Cytochrome P450 (CYP) Enzymes: The metabolic stability of drug candidates is often assessed through their interaction with CYP enzymes. Research on indazole-based ALK5 inhibitors, for instance, includes testing for CYP inhibition to ensure a low potential for drug-drug interactions, with desired IC₅₀ values being greater than 10 µM. nih.gov
The table below summarizes the in vitro inhibitory activities of various indazole derivatives against different enzyme targets, illustrating the therapeutic potential of this chemical class.
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | PIM-1 Kinase | 0.52 µM | mdpi.com |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazoles | CK2α Kinase | 6.65 µM | mdpi.com |
| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... | ALK5 (cellular assay) | 3.5 nM | nih.gov |
| (Aza)indazole Sulfonylamide Derivative | COX-2 | 0.409 µM | google.com |
| (Aza)indazole Sulfonylamide Derivative | COX-1 | > 30 µM | google.com |
This table presents data for various indazole derivatives to illustrate the scope of the scaffold, not for this compound itself.
Research into the molecular mechanisms of indazole derivatives often reveals effects on fundamental cellular processes. While specific studies on this compound are absent, investigations into structurally related kinase inhibitors provide insight into potential mechanisms.
For example, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, which act as PIM-1 kinase inhibitors, have been shown to induce apoptosis (programmed cell death) in acute lymphoblastic leukemia and breast cancer cell lines. mdpi.com The mechanism often involves arresting the cell cycle at specific checkpoints and activating apoptotic pathways, which can be observed through techniques like flow cytometry and analysis of key protein markers such as caspases. These studies demonstrate that inhibiting specific enzymes with indazole-based compounds can trigger cell death pathways, a key strategy in anti-cancer drug discovery.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For indazole derivatives, SAR studies typically involve systematically modifying the substituents at various positions on the indazole ring and any attached side chains.
The methodology involves synthesizing a library of analogues and evaluating their biological activity in vitro. For this compound, the key positions for modification are:
The Bromo Group (Position 4): This can be replaced with other halogens or functional groups through coupling reactions to explore its impact on target binding.
The Fluoro Group (Position 5): The effect of this electronegative group on activity is a key point of investigation. SAR studies on other indazoles have shown that fluoro substitution can be critical for potent inhibitory activity. nih.gov
The Methyl Group (Position 1): This position can be substituted with other alkyl or aryl groups to probe the binding pocket of the target enzyme.
A review of SAR studies for YC-1, an indazole-based compound, highlighted that fluoro substitution at the ortho position of an attached benzene (B151609) ring resulted in better inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1) compared to substitutions at the meta or para positions. nih.gov This underscores the importance of the precise placement of halogen atoms, like the fluorine at position 5 of this compound, in modulating biological function.
Rational Design of Indazole Analogs for Lead Optimization in Drug Discovery Research
The indazole scaffold is a well-established pharmacophore, forming the core of numerous compounds with therapeutic potential. The process of lead optimization in drug discovery involves the systematic modification of a lead compound to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects.
While the rational design of indazole analogs is a common strategy in medicinal chemistry, specific studies detailing the use of this compound as a starting point or key intermediate for lead optimization are not extensively reported in peer-reviewed journals. Its structural features, including the bromine and fluorine atoms at specific positions on the indazole ring, offer potential vectors for chemical modification. These modifications could systematically alter the compound's electronic and steric properties, which are crucial for its interaction with biological targets. However, without specific research data, any discussion on its role in lead optimization remains speculative.
Research in Advanced Materials Science
The unique photophysical and electronic properties of heterocyclic compounds like indazoles have led to their exploration in the field of materials science.
Investigation in Semiconducting Materials for Organic Electronics (e.g., OLEDs, OPVs)
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies that rely on the semiconducting properties of organic materials. The performance of these devices is intrinsically linked to the molecular structure of the organic compounds used.
There is a lack of specific research investigating this compound as a semiconducting material in organic electronics. The exploration of indazole derivatives in OLEDs is an active area of research, but published studies have not specifically highlighted this particular compound. The presence of halogen atoms could influence the material's electronic properties and intermolecular interactions, which are critical for charge transport and device efficiency. However, without experimental data on its performance in OLEDs or OPVs, its suitability for these applications cannot be confirmed.
Exploration in Agrochemical Research and Development
The discovery and development of new agrochemicals are vital for ensuring food security. Heterocyclic compounds are a rich source of molecules with potential herbicidal, insecticidal, or fungicidal properties.
A review of the available scientific literature does not indicate any specific exploration of this compound in the context of agrochemical research and development. While the broader class of halogenated N-heterocycles is of interest to agrochemical companies, there are no public reports of screening or development of this specific compound for such applications.
Future Research Directions and Unaddressed Challenges
Development of Highly Regioselective and Efficient Synthetic Routes
A primary challenge in the synthesis of polysubstituted indazoles, including 4-bromo-5-fluoro-1-methylindazole, is achieving high regioselectivity. The development of novel synthetic methods that can precisely control the installation of substituents on the indazole scaffold is of paramount importance. Future research should focus on:
Directed Ortho-Metalation and C-H Functionalization: Exploring advanced directed metalation strategies could provide a powerful tool for the regioselective synthesis of compounds like this compound. Rhodium(III)-catalyzed C-H bond functionalization has shown promise for the synthesis of N-aryl-2H-indazoles and could be adapted for the synthesis of 1-methylindazole (B79620) derivatives. acs.org
Novel Cyclization Strategies: Investigating innovative cascade reactions and one-pot procedures could lead to more efficient and atom-economical synthetic routes. researchgate.net For instance, methods involving the reductive cyclization of nitrobenzylamines or copper-catalyzed multicomponent reactions have demonstrated success in producing 2H-indazoles and could potentially be modified for 1H-indazole synthesis. researchgate.net
Flow Chemistry and Automation: The implementation of flow chemistry could offer better control over reaction parameters, leading to improved yields and selectivity. Automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of diverse indazole libraries.
Integration of Advanced Computational and Experimental Methodologies in Research Design
The synergy between computational and experimental chemistry is a powerful engine for discovery. For this compound, this integration can guide synthesis and predict properties. Key areas for development include:
Predictive Modeling for Synthesis: Utilizing Density Functional Theory (DFT) and other computational methods can help in predicting the most favorable reaction pathways and regioselectivity in the synthesis of substituted indazoles. nih.govmdpi.com This can minimize trial-and-error experimentation and lead to more rational synthetic designs.
In Silico Screening for Biological Activity: Computational docking and molecular dynamics simulations can be employed to predict the binding affinity of this compound and its derivatives with various biological targets. researchgate.net This can prioritize compounds for synthesis and biological evaluation, accelerating the drug discovery process.
Structure-Property Relationship Studies: Combining experimental data with computational analysis can elucidate the structure-activity relationships (SAR) and structure-property relationships (SPR) of indazole derivatives. nih.govnih.gov This understanding is crucial for designing new molecules with enhanced biological activity or desired material properties.
Exploration of Novel Reactivity and Functionalization Strategies
The bromo and fluoro substituents on the this compound ring system offer versatile handles for further chemical modification. Future research should explore:
Cross-Coupling Reactions: The bromine atom at the 4-position is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide array of functional groups, leading to the synthesis of novel indazole derivatives with diverse properties.
Fluorine Chemistry: The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the molecule. Exploring reactions that leverage the presence of the fluorine atom, such as nucleophilic aromatic substitution (SNAr) under specific conditions, could open up new avenues for functionalization.
Photoredox Catalysis: The use of photoredox catalysis could enable novel and previously inaccessible transformations on the indazole core, providing milder and more selective methods for functionalization.
Expansion of Research Applications in Emerging Fields of Chemical Biology and Advanced Materials
The unique substitution pattern of this compound makes it an intriguing candidate for applications beyond traditional medicinal chemistry. Future investigations should consider:
Chemical Probes and Bioimaging: The development of fluorescent derivatives of this compound could lead to new chemical probes for studying biological processes. The indazole scaffold has been shown to be a part of fluorescent molecules. acs.org
Advanced Materials: The electronic properties imparted by the bromo and fluoro substituents could be exploited in the design of new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: The biological activity of indazole derivatives is not limited to pharmaceuticals. researchgate.net Screening this compound and its analogues for herbicidal or insecticidal activity could uncover new applications in agriculture.
Strategies for Overcoming Synthetic Challenges and Improving Yields in Indazole Derivative Synthesis
The synthesis of indazole derivatives is often plagued by challenges such as low yields, the formation of isomeric mixtures, and harsh reaction conditions. researchgate.netgoogle.com Addressing these issues is critical for the practical application of compounds like this compound. Future strategies should include:
Catalyst and Ligand Development: The design of new catalysts and ligands that can promote more efficient and selective indazole ring formation is a key area of research. For instance, copper and palladium-catalyzed methods have shown promise but often require optimization. nih.gov
Optimization of Reaction Conditions: A systematic approach to optimizing reaction parameters such as solvent, temperature, and reaction time can significantly improve yields and reduce side product formation. researchgate.netjapsonline.com
Development of Greener Synthetic Methods: Exploring the use of more environmentally benign solvents and reagents, as well as developing catalytic reactions that minimize waste, will be crucial for the sustainable production of indazole derivatives.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Bromo-5-fluoro-1-methylindazole, and how do solvent/base choices influence yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or THF is recommended for deprotonation and methyl group introduction. For example, Cs₂CO₃ in DMF at 60–80°C achieves higher yields (~75%) due to improved solubility of intermediates . Lower temperatures (<50°C) in THF may reduce side reactions but prolong reaction times.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methyl (δ ~3.9 ppm), bromine (deshielding at C4), and fluorine (splitting patterns at C5) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 229.05 for C₈H₆BrFN₂) and rule out impurities .
- XRD : Resolve ambiguities in regiochemistry (e.g., distinguishing N1 vs. N2 methylation) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays relevant to indazole scaffolds:
- Kinase inhibition : Use ADP-Glo™ assays for kinases like JAK2 or BRAF, where bromo/fluoro substituents may enhance binding .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values <10 μM for potent derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of bromine/fluorine substituents impact regioselectivity in cross-coupling reactions?
- Methodological Answer : Bromine at C4 acts as a directing group in Suzuki-Miyaura couplings, but fluorine at C5 reduces electron density, slowing oxidative addition. Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 90°C for selective C4 coupling. For C5 functionalization, switch to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar indazoles?
- Methodological Answer : Discrepancies often arise from substituent positioning. For example:
- N-Methyl vs. C-Methyl : N1-methylation (as in this compound) enhances metabolic stability but may reduce kinase affinity compared to C3-methyl analogs .
- Fluorine vs. Trifluoromethyl : Fluorine at C5 improves bioavailability but weakens π-π stacking in enzyme pockets compared to bulkier CF₃ groups .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for neurodegenerative targets?
- Methodological Answer :
- Scaffold diversification : Introduce substituents at C7 (e.g., -OH, -NH₂) to enhance blood-brain barrier penetration.
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to prioritize modifications that improve binding to tau protein or Aβ aggregates .
- In vivo validation : Test optimized analogs in transgenic AD models (e.g., 5xFAD mice) with pharmacokinetic profiling .
Q. What analytical techniques distinguish positional isomers (e.g., 4-Bromo-5-fluoro vs. 5-Bromo-4-fluoro derivatives)?
- Methodological Answer :
- NOESY NMR : Correlate spatial proximity of methyl (N1) with adjacent protons to confirm substitution patterns .
- High-resolution MS/MS : Fragment ions (e.g., loss of Br• vs. F•) provide diagnostic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
